molecular formula C18H14O8 B1215969 Succinyldisalicylic acid CAS No. 578-19-8

Succinyldisalicylic acid

Cat. No.: B1215969
CAS No.: 578-19-8
M. Wt: 358.3 g/mol
InChI Key: PREOBXYMXLETCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Succinyldisalicylic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylic acid with succinic anhydride in the presence of a catalyst. The reaction typically takes place under reflux conditions with an organic solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Succinyldisalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Succinyldisalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory disorders.

    Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of succinyldisalicylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other key proteins involved in inflammatory responses .

Comparison with Similar Compounds

Succinyldisalicylic acid can be compared with other similar compounds such as:

    Salicylic Acid: A naturally occurring compound with anti-inflammatory and analgesic properties. It is widely used in skincare products and as a precursor for the synthesis of aspirin.

    Succinic Acid: A dicarboxylic acid that plays a key role in the tricarboxylic acid cycle. It is used in the food and beverage industry as an acidity regulator and flavoring agent.

    Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid with potent anti-inflammatory and analgesic effects. .

This compound is unique in its structure, combining elements of both salicylic acid and succinic acid. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOBXYMXLETCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206488
Record name Succinyldisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-19-8
Record name Diaspirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyldisalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salisuccyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Succinyldisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-succinyldi(salicylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Succinyldisalicylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Succinyldisalicylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Succinyldisalicylic acid
Reactant of Route 4
Reactant of Route 4
Succinyldisalicylic acid
Reactant of Route 5
Reactant of Route 5
Succinyldisalicylic acid
Reactant of Route 6
Succinyldisalicylic acid
Customer
Q & A

A: The provided research abstract [] specifically investigates the in vivo elimination of succinyldisalicylic acid. While the full text isn't available, the title mentions "hemicresis" and "protorrhea." Hemicresis refers to the elimination of a substance through the intestinal wall, while protorrhea implies an increased flow of fluid into the intestines. Therefore, this research suggests that this compound might be eliminated from the body, at least partially, through the gastrointestinal tract. Further research is needed to fully understand the metabolic pathways and elimination routes of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.